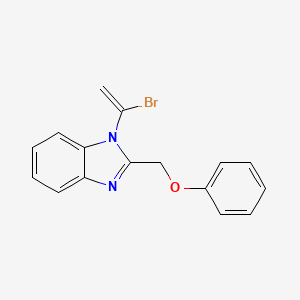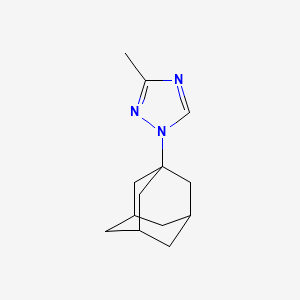
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have low toxicity and is not mutagenic. Additionally, it has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is its high selectivity for DNA and RNA. This selectivity allows for the detection of these molecules with high sensitivity and specificity. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, there is a need for further studies on the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as drug discovery and imaging.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential for use in various scientific fields. Its high selectivity for DNA and RNA makes it an ideal candidate for use in fluorescence-based assays, and its low toxicity and mutagenicity make it a safe compound for use in laboratory experiments. Further research is needed to explore its potential applications in other fields and to develop new synthesis methods that can improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethyl-1H-benzimidazole with N-bromosuccinimide and triphenylphosphine in the presence of acetonitrile. The resulting product is then purified using column chromatography, yielding the desired compound.
Aplicaciones Científicas De Investigación
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting biological molecules. The compound has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.
Propiedades
IUPAC Name |
1-(1-bromoethenyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-12(17)19-15-10-6-5-9-14(15)18-16(19)11-20-13-7-3-2-4-8-13/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSGDWBWOGDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)

![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)
![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)

![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
